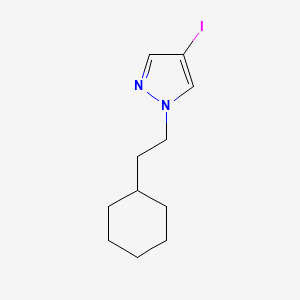

1-(2-Cyclohexylethyl)-4-iodo-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-cyclohexylethyl)-4-iodopyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17IN2/c12-11-8-13-14(9-11)7-6-10-4-2-1-3-5-10/h8-10H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUPJSPVGJJDHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCN2C=C(C=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Compound in Focus: 1 2 Cyclohexylethyl 4 Iodo 1h Pyrazole

Strategies for Pyrazole Ring Construction

The formation of the pyrazole ring is a well-established area of organic synthesis, with several reliable methods for its construction. These methods can be broadly classified based on the key bond-forming strategies.

Condensation Reactions with Hydrazine (B178648) Derivatives

One of the most classical and widely used approaches to pyrazole synthesis involves the condensation of a hydrazine derivative with a precursor containing a three-carbon backbone. In the context of synthesizing this compound, the key nitrogen source is 2-cyclohexylethylhydrazine.

The Knorr pyrazole synthesis, first reported in 1883, is the archetypal reaction between a 1,3-dicarbonyl compound and a hydrazine. google.comresearchgate.net The reaction proceeds under acidic or basic conditions and involves the initial formation of a hydrazone or enamine intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring.

To obtain the 4-iodo-substituted target, two main pathways can be envisioned. The first involves using a pre-iodinated 1,3-dicarbonyl substrate. However, a more common and often more practical approach is the direct electrophilic iodination of the pyrazole ring after its formation. The pyrazole ring is electron-rich and readily undergoes electrophilic substitution, with the C4 position being particularly susceptible to attack. Various iodinating agents can be employed, with a combination of iodine (I₂) and a strong oxidizing agent being particularly effective. For instance, ceric ammonium (B1175870) nitrate (B79036) (CAN) can be used to facilitate the iodination of 1-aryl-3-CF₃-pyrazoles at the C4 position with high regioselectivity. nih.gov Another effective system for direct iodination is the use of iodine monochloride (ICl) in the presence of a base like lithium carbonate.

The general mechanism for the Knorr synthesis starts with the nucleophilic attack of the hydrazine (specifically, 2-cyclohexylethylhydrazine for the target compound) on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization via the attack of the second nitrogen atom onto the remaining carbonyl group forms a hydroxyl-dihydropyrazole intermediate, which then dehydrates to yield the stable, aromatic 1-(2-cyclohexylethyl)-pyrazole. This product is then subjected to electrophilic iodination to install the iodine at the C4 position.

Table 1: Examples of Electrophilic Iodination of Pyrazoles This table presents examples of direct iodination at the C4 position of pre-formed pyrazole rings.

| Starting Pyrazole | Iodinating Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Aryl-3-CF₃-1H-pyrazole | I₂, CAN, CH₃CN, rt | 1-Aryl-3-CF₃-4-iodo-1H-pyrazole | 80-97% | nih.gov |

| 1-Acyl-3,5-disubstituted-1H-pyrazole | ICl, Li₂CO₃, CH₂Cl₂, rt | 1-Acyl-3,5-disubstituted-4-iodo-1H-pyrazole | Moderate to Excellent | |

| 1-Methylpyrazole | I₂, Oxidant (e.g., H₂O₂), 40-80 °C | 1-Methyl-4-iodo-1H-pyrazole | High | nih.gov |

The reaction of hydrazines with α,β-unsaturated aldehydes or ketones provides another robust route to the pyrazole core. This reaction typically proceeds via a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and subsequent oxidation or elimination to form the aromatic ring. The initial product of the cyclization is a pyrazoline (dihydropyrazole), which must be aromatized.

For the synthesis of 4-iodopyrazoles, a particularly effective strategy involves the dehydration and concurrent iodination of an intermediate 1-acyl-5-hydroxy-4,5-dihydropyrazole. This intermediate is formed from the reaction of a 2-alkyn-1-one with an acylhydrazine. The resulting dihydropyrazole can then be treated with iodine monochloride (ICl) and a mild base such as lithium carbonate (Li₂CO₃) at room temperature. This one-pot procedure effects both the dehydration of the heterocyclic ring and the regioselective introduction of iodine at the C4 position.

The mechanism involves the initial formation of the 5-hydroxy-4,5-dihydropyrazole intermediate. The iodine monochloride acts as a Lewis acid to facilitate the elimination of the hydroxyl group, forming a pyrazolenium ion intermediate. This intermediate is then attacked by the iodide ion at the C4 position, leading to the final 4-iodopyrazole (B32481) product after deprotonation.

Table 2: Synthesis of 4-Iodopyrazoles via Dehydration/Iodination of Dihydropyrazoles This table showcases the synthesis of 1-acyl-4-iodo-1H-pyrazoles from 2-alkyn-1-one precursors.

| 2-Alkyn-1-one Precursor | Hydrazine Derivative | Dehydration/Iodination Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,3-Diphenylprop-2-yn-1-one | Acetohydrazide | ICl, Li₂CO₃, CH₂Cl₂, rt | 1-Acetyl-4-iodo-3,5-diphenyl-1H-pyrazole | 93% | |

| 1-(p-Tolyl)-3-phenylprop-2-yn-1-one | Acetohydrazide | ICl, Li₂CO₃, CH₂Cl₂, rt | 1-Acetyl-4-iodo-5-phenyl-3-(p-tolyl)-1H-pyrazole | 95% | |

| 4,4-Dimethyl-1-phenylpent-2-yn-1-one | Acetohydrazide | ICl, Li₂CO₃, CH₂Cl₂, rt | 1-Acetyl-3-(tert-butyl)-4-iodo-5-phenyl-1H-pyrazole | 89% |

Electrophilic Cyclization Approaches

Electrophilic cyclization strategies offer a powerful means to construct the 4-iodopyrazole ring in a single, highly regioselective step. These methods typically involve the formation of a hydrazone from an acetylenic precursor, which then undergoes an intramolecular cyclization initiated by an electrophilic iodine source.

A direct and efficient method for the synthesis of 4-iodopyrazoles is the electrophilic iodocyclization of α,β-acetylenic hydrazones. These hydrazone precursors are readily prepared by the condensation of a substituted hydrazine (such as 2-cyclohexylethylhydrazine) with a propargyl aldehyde or ketone.

The subsequent cyclization is typically carried out by treating the acetylenic hydrazone with molecular iodine (I₂) in the presence of a mild base, such as sodium bicarbonate (NaHCO₃). This reaction proceeds in good to excellent yields and offers a high degree of regioselectivity, directly installing the iodine atom at the C4 position of the newly formed pyrazole ring.

The proposed mechanism involves the activation of the alkyne by the electrophilic iodine, forming an iodonium (B1229267) ion intermediate. The terminal nitrogen atom of the hydrazone then acts as an intramolecular nucleophile, attacking the activated alkyne in a 5-endo-dig cyclization fashion. Subsequent deprotonation and aromatization lead to the stable 1-substituted-4-iodopyrazole product.

Table 3: Iodocyclization of α,β-Acetylenic Hydrazones This table provides examples of the direct synthesis of 4-iodopyrazoles from acetylenic hydrazones.

| Hydrazone Substituents (R¹, R², R³) | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| R¹=Ph, R²=H, R³=Ph | I₂, NaHCO₃, CH₂Cl₂, rt | 1,5-Diphenyl-4-iodo-1H-pyrazole | 98% | |

| R¹=Ph, R²=Me, R³=Ph | I₂, NaHCO₃, CH₂Cl₂, rt | 1,5-Diphenyl-3-methyl-4-iodo-1H-pyrazole | 96% | |

| R¹=4-MeO-C₆H₄, R²=H, R³=Ph | I₂, NaHCO₃, CH₂Cl₂, rt | 1-(4-Methoxyphenyl)-5-phenyl-4-iodo-1H-pyrazole | 99% |

Copper salts, particularly copper(I) iodide (CuI), can also mediate the electrophilic cyclization of α,β-acetylenic hydrazones to form pyrazoles. However, it is important to distinguish this method from the direct iodocyclization described previously. When CuI is used as the promoter, typically in the presence of a base like triethylamine (B128534) (NEt₃) in a solvent such as acetonitrile (B52724), the reaction yields the corresponding pyrazole without the incorporation of iodine at the C4 position.

In this process, the copper(I) salt likely acts as a Lewis acid, activating the alkyne towards nucleophilic attack by the hydrazone nitrogen. The reaction proceeds through an electrophilic cyclization pathway to afford the pyrazole ring. While this is a valuable method for pyrazole synthesis, it does not directly yield the 4-iodo derivative. To obtain the 4-iodopyrazole using this general strategy, a subsequent, separate iodination step would be required, as described in section 2.1.1.1. Therefore, while copper-mediated cyclization is a related electrophilic approach to the pyrazole core, the use of molecular iodine remains the specific method for the direct synthesis of 4-iodopyrazoles from acetylenic hydrazones.

An in-depth examination of the synthetic pathways leading to the formation of this compound reveals a multi-step process hinging on the initial construction of the pyrazole core, followed by a regioselective iodination. This article elucidates various modern synthetic methodologies applicable to the formation of the precursor, 1-(2-Cyclohexylethyl)-1H-pyrazole, and the subsequent crucial iodination step at the C-4 position.

Mechanistic Investigations of Reaction Pathways

Elucidation of Iodination Mechanisms

The iodination of the pyrazole (B372694) nucleus, specifically at the 4-position to yield the target compound, is a well-studied process that proceeds through several potential mechanistic routes. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic attack, which is the fundamental basis for its halogenation.

The iodination of pyrazole is a classic example of an electrophilic aromatic substitution (SEAr) reaction. jocpr.com The pyrazole ring is an aromatic heterocycle with an excess of π-electrons, making it nucleophilic. nih.gov Electrophilic substitution reactions, therefore, occur preferentially at the electron-rich 4-position. jocpr.comnih.gov The general mechanism involves the attack of the π-electron system of the pyrazole ring on an electrophilic iodine species (I⁺). This initial attack forms a positively charged intermediate known as a sigma complex or arenium ion, where the aromaticity of the pyrazole ring is temporarily disrupted. In the final step, a base removes a proton from the C4 carbon, leading to the restoration of the aromatic system and the formation of the 4-iodopyrazole (B32481) product. nih.gov While molecular iodine (I₂) can be used, its electrophilicity is often insufficient for direct and efficient iodination of many aromatic compounds. nih.govresearchgate.net

Although molecular iodine (I₂) is a nonpolar molecule, it is readily polarizable. nih.gov When it approaches the electron-rich π-system of the pyrazole ring, the electron cloud of the iodine molecule is distorted. This interaction induces a temporary dipole, creating an electrophilic iodine atom (δ+) and a nucleophilic iodide ion (δ-). nih.gov The polarized, electrophilic end of the iodine molecule is then attacked by the pyrazole ring, initiating the substitution reaction. This polarization is a critical factor that enables I₂ to act as an electrophile, particularly in iodocyclization and related reactions. nih.govdoaj.org

The iodination of pyrazole is highly susceptible to base catalysis. jocpr.com The rate-determining step in this electrophilic substitution is the removal of the proton from the C-H bond of the intermediate sigma complex. jocpr.com Bases present in the reaction mixture can assist in this deprotonation step, thereby accelerating the reaction. The specific reaction rate shows a linear proportionality with the concentration of the base component in a buffer solution. jocpr.com This quantitative relationship provides clear verification for the role of base catalysis in the reaction kinetics. jocpr.comresearchgate.net For instance, studies using a phosphate (B84403) buffer have demonstrated a significant increase in the specific reaction rate with increasing concentrations of the basic component, disodium (B8443419) hydrogen phosphate. jocpr.com

| Base Concentration (Disodium Hydrogen Phosphate) (M) | Specific Reaction Rate (M⁻¹s⁻¹) |

|---|---|

| 0.02 | 15.0 |

| 0.04 | 30.0 |

| 0.06 | 45.0 |

| 0.08 | 60.0 |

| 0.10 | 75.0 |

Table 1: Effect of Base Concentration on the specific reaction rate of pyrazole iodination at a constant pH of 7 and temperature of 23°C. The data illustrates a direct relationship between the concentration of the base catalyst and the reaction rate. jocpr.com

The rate of pyrazole iodination is strongly dependent on the pH of the reaction medium. jocpr.com Kinetic studies have shown that the specific reaction rate increases as the pH increases. jocpr.comresearchgate.net This phenomenon is directly linked to the base-catalyzed nature of the reaction. A higher pH implies a higher concentration of hydroxide (B78521) ions or other basic species, which facilitates the rate-determining deprotonation step of the reaction intermediate. jocpr.com Furthermore, at a higher pH, the more reactive anionic form of the substrate may exist in a greater proportion, contributing to the accelerated rate. researchgate.net The rate of radiolytic oxidation of iodide to molecular iodine, a process that can generate the iodinating agent, has also been shown to be pH-dependent, though it typically decreases at higher pH. iaea.org

| pH | Specific Reaction Rate (M⁻¹s⁻¹) |

|---|---|

| 6.5 | 37.5 |

| 7.0 | 75.0 |

| 7.5 | 150.0 |

Table 2: Influence of pH on the specific reaction rate of pyrazole iodination at a constant base concentration of 0.1 M. The data shows a significant increase in reaction rate with increasing pH. jocpr.com

To overcome the relatively low electrophilicity of molecular iodine, more potent iodinating agents can be generated in situ. One such proposed reactive intermediate is acetyl hypoiodite (B1233010) (AcO-I). researchgate.netresearchgate.net This species is considerably more electrophilic than I₂ and can be formed from the reaction of reagents like (diacetoxyiodo)benzene (B116549) (PIDA) with an iodide source, such as ammonium (B1175870) iodide. researchgate.netlibis.be The involvement of acetyl hypoiodite provides an alternative mechanistic pathway for the iodination of aromatic rings, including pyrazole. researchgate.netacs.org This method allows for efficient iodination under mild, non-toxic, and non-acidic conditions. researchgate.netlibis.be

The synthesis of the substituted pyrazole ring itself often involves a two-step approach. nih.govresearchgate.net The initial step is typically a cyclocondensation reaction to form a 4,5-dihydro-1H-pyrazole, commonly known as a pyrazoline. researchgate.net This pyrazoline intermediate is not aromatic. The final aromatic pyrazole ring is then formed through a subsequent oxidation step, a process termed oxidative aromatization. researchgate.netresearchgate.net A variety of oxidizing agents can be employed for this transformation, including halogens, peroxides, oxygen, or electrochemical methods. researchgate.netrsc.org The proposed mechanism for this aromatization can involve the donation of electrons from the C=N double bond in the pyrazoline ring, followed by the loss of hydrogen atoms from the C3 and C4 positions to form a new double bond and achieve aromaticity. researchgate.net

Regioselectivity in N-Substitution Mechanisms

The N-substitution of a pyrazole ring, such as the introduction of the 2-cyclohexylethyl group onto the 4-iodo-1H-pyrazole core, is a critical step that dictates the final structure of the molecule. The pyrazole ring contains two nitrogen atoms, one of which is a "pyrrole-like" nitrogen (N1) and the other a "pyridine-like" nitrogen (N2). This asymmetry raises the question of regioselectivity, as alkylation can potentially occur at either nitrogen atom. The outcome of this substitution is influenced by a delicate interplay of electronic effects, steric hindrance, and the reaction conditions.

Electronic Effects on Nitrogen Atoms

The two nitrogen atoms in the pyrazole ring are electronically distinct. The N1 atom is considered "pyrrole-like" and is part of the aromatic π-system, contributing two electrons. In an N-unsubstituted pyrazole, this nitrogen is bonded to a hydrogen atom. The N2 atom is "pyridine-like," with its lone pair of electrons residing in an sp² hybrid orbital in the plane of the ring, and it does not participate in the aromatic system. orientjchem.org

Deprotonation of the N-H group under basic conditions generates a pyrazolate anion, which is a potent nucleophile. The negative charge is delocalized over both nitrogen atoms, but the N2 atom is generally more nucleophilic and reactive towards electrophiles. orientjchem.org However, the product resulting from substitution at N1 is often the more thermodynamically stable isomer. The electronic nature of substituents on the pyrazole ring can further modulate the properties of the nitrogen atoms. For instance, electron-withdrawing groups can increase the acidity of the pyrrole-like NH group. nih.gov In the case of 4-iodo-1H-pyrazole, the iodine atom has a mild electron-withdrawing inductive effect, which can influence the charge distribution in the pyrazolate anion and affect the site of alkylation.

Table 1: Electronic Properties of Pyrazole Nitrogen Atoms

| Nitrogen Position | Hybridization | Aromatic Contribution | Character | Reactivity in N-Substitution |

|---|---|---|---|---|

| N1 | sp² | 2 π-electrons | Pyrrole-like (when protonated) | Less nucleophilic, forms thermodynamically stable products |

Steric Hindrance Considerations in N-Alkylation

Steric hindrance plays a pivotal role in determining the regiochemical outcome of N-alkylation reactions on the pyrazole ring. mdpi.com When an unsymmetrical pyrazole is alkylated, the approaching electrophile will preferentially react at the less sterically hindered nitrogen atom. researchgate.net

In the synthesis of 1-(2-Cyclohexylethyl)-4-iodo-1H-pyrazole, the electrophile is a 2-cyclohexylethyl halide or a similar alkylating agent. The bulky cyclohexylethyl group will face significant steric repulsion from any substituents present at the C3 and C5 positions of the pyrazole ring. For a 4-iodo-1H-pyrazole precursor, the positions adjacent to the nitrogens (C3 and C5) are unsubstituted. However, the inherent steric profile of the pyrazole ring itself can direct the incoming large substituent to the N1 position to minimize steric interactions. sci-hub.st Studies on the N-alkylation of 3-substituted pyrazoles have shown that steric effects can strongly influence regioselectivity, often favoring substitution at the N1 position, which is further away from the C3 substituent. sci-hub.stacs.org This principle suggests that the bulky 2-cyclohexylethyl group would preferentially attach to the N1 position of the 4-iodo-1H-pyrazole ring.

Table 2: Influence of Steric Hindrance on N-Alkylation Regioselectivity

| Substituent Position | Steric Effect on N1 Alkylation | Steric Effect on N2 Alkylation | Preferred Isomer |

|---|---|---|---|

| C3-Substituent | Less hindered | More hindered | N1-alkylated product |

| C5-Substituent | More hindered | Less hindered | N2-alkylated product |

Impact of Substituents on Proton Transfer Processes

Proton transfer is a fundamental process in the N-alkylation of pyrazoles, which typically begins with the deprotonation of the N-H bond by a base. nih.gov The rate and ease of this proton transfer are influenced by the acidity of the N-H proton, which in turn is affected by the substituents on the pyrazole ring. ias.ac.in

Electron-withdrawing substituents generally increase the acidity of the N-H proton, facilitating deprotonation. nih.gov The iodine atom at the C4 position of the precursor molecule exerts an electron-withdrawing inductive effect, which can enhance the acidity of the pyrazole N-H, thereby facilitating the initial proton transfer step. Theoretical studies on substituted pyrazoles have shown that substituents significantly impact the activation energies for proton transfer processes. researchgate.net For instance, the energy barrier for intramolecular proton migration is sensitive to the electronic nature of the ring substituents. nih.gov While direct intermolecular proton transfer has a high activation energy, it can be significantly lowered by the presence of solvent molecules like water, which can assist in the process. nih.govias.ac.in The choice of solvent and base is therefore critical in controlling the deprotonation and subsequent alkylation steps.

Cyclization and Ring Formation Mechanisms

The pyrazole ring itself is typically constructed through cyclization reactions. The most common method involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine (B178648) derivative. nih.govnih.gov The specific substitution pattern on the final pyrazole product is determined by the precursors and the reaction mechanism.

Stepwise Cycloaddition Pathways

The formation of the pyrazole ring often proceeds through a [3+2] cycloaddition pathway, where a three-atom component (like a hydrazine) reacts with a two-atom component (like an activated alkene or alkyne). nih.gov A classic example is the Knorr pyrazole synthesis, where a 1,3-dicarbonyl compound reacts with hydrazine. The mechanism involves a stepwise process of nucleophilic attack, dehydration, and cyclization.

Alternatively, 1,3-dipolar cycloadditions are powerful methods for pyrazole synthesis. organic-chemistry.org In this approach, a 1,3-dipole, such as a diazo compound or a nitrilimine generated in situ, reacts with a dipolarophile, such as an alkyne or alkene. nih.gov For instance, the reaction of a diazo compound with an alkyne can yield a pyrazole directly. organic-chemistry.org The synthesis of the 4-iodo-1H-pyrazole core could potentially be achieved via electrophilic cyclization of α,β-alkynic hydrazones using molecular iodine, which installs the iodine at the C4 position during the ring-forming step. metu.edu.tr

Table 3: Common Cycloaddition Pathways for Pyrazole Synthesis

| Reaction Name/Type | Key Reactants | Brief Mechanistic Description |

|---|---|---|

| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Stepwise condensation, dehydration, and cyclization. researchgate.net |

| 1,3-Dipolar Cycloaddition | Diazo compound, Alkyne | Concerted or stepwise cycloaddition to form the five-membered ring. nih.gov |

Role of Temperature in Divergent Synthesis Mechanisms

Temperature is a critical parameter that can be used to control the reaction pathway and product distribution in pyrazole synthesis, a concept known as divergent synthesis. nih.gov By simply tuning the reaction temperature, it is possible to selectively favor one mechanistic pathway over another, leading to different structural isomers or products. mdpi.com

For example, in reactions involving electrophilic cyclization, temperature can influence the stability of intermediates and the activation energies of competing reaction steps. A study demonstrated a temperature-controlled divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles from common starting materials without the need for a metal catalyst. nih.govmdpi.com At a lower temperature, one product was favored, while at a higher temperature, the reaction pathway shifted to produce the other. This control is often attributed to the thermodynamic versus kinetic control of the reaction. The kinetically favored product forms faster at lower temperatures, while the more stable, thermodynamically favored product predominates at higher temperatures where equilibrium can be reached. This principle could be applied to the synthesis of substituted pyrazoles to selectively control functionalization and substitution patterns.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Basic Connectivity

One-dimensional NMR spectra provide fundamental information about the types and numbers of magnetically distinct nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum is used to identify the number of different types of protons and their immediate electronic environment. For 1-(2-Cyclohexylethyl)-4-iodo-1H-pyrazole, distinct signals are expected for the pyrazole (B372694) ring protons, the ethyl linker protons, and the cyclohexyl protons. The pyrazole ring protons, H-3 and H-5, would appear as singlets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing iodine atom at the C-4 position and the N-alkylation. mdpi.comresearchgate.net The protons of the ethyl linker would appear as two triplets, corresponding to the -CH₂- group adjacent to the pyrazole nitrogen and the -CH₂- group adjacent to the cyclohexyl ring. The cyclohexyl protons would produce a series of complex multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for the title compound would show distinct signals for the two pyrazole ring carbons (C-3 and C-5) and the iodine-bearing C-4. The chemical shift of C-4 would be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect of iodine. Signals for the ethyl linker carbons and the various carbons of the cyclohexyl ring would also be observed in the aliphatic region.

¹⁵N NMR Spectroscopy

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, provides direct information about the electronic environment of the nitrogen atoms. The two nitrogen atoms of the pyrazole ring (N-1 and N-2) would exhibit distinct chemical shifts, which can help confirm the N-1 substitution pattern.

Predicted ¹H and ¹³C NMR Chemical Shifts

Below are the predicted chemical shift values for this compound, based on data from similar N-alkylated and 4-halogenated pyrazoles. mdpi.comresearchgate.netsci-hub.st

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole H-3 | ~7.5 - 7.7 | - |

| Pyrazole H-5 | ~7.6 - 7.8 | - |

| Pyrazole C-3 | - | ~138 - 142 |

| Pyrazole C-4 | - | ~60 - 65 |

| Pyrazole C-5 | - | ~130 - 134 |

| N-CH₂- | ~4.1 - 4.3 | ~50 - 53 |

| -CH₂-Cyclohexyl | ~1.7 - 1.9 | ~37 - 40 |

| Cyclohexyl C-1' | - | ~35 - 38 |

| Cyclohexyl C-2'/C-6' | ~1.6 - 1.8 | ~32 - 35 |

| Cyclohexyl C-3'/C-5' | ~1.1 - 1.3 | ~26 - 28 |

| Cyclohexyl C-4' | ~0.9 - 1.2 | ~25 - 27 |

| Cyclohexyl CH (various) | ~0.9 - 1.8 | - |

Two-Dimensional NMR Techniques for Complex Structures

2D NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and establishing the complete bonding framework and spatial arrangement of the molecule.

Correlation Spectroscopy (COSY, TOCSY)

COSY (Correlation Spectroscopy) is a homonuclear correlation experiment that identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in:

Confirming the connectivity within the ethyl linker by showing a cross-peak between the N-CH₂ and the -CH₂-Cyclohexyl proton signals.

Tracing the network of coupled protons throughout the cyclohexyl ring, helping to assign the complex multiplets in the aliphatic region.

TOCSY (Total Correlation Spectroscopy) extends the correlations beyond directly coupled protons to reveal entire spin systems. A TOCSY experiment would show correlations between a proton and all other protons in its coupled network. This would be particularly useful for the cyclohexylethyl moiety, where a cross-peak from any proton on the cyclohexyl ring could potentially reveal all other protons of that ring system.

Heteronuclear Correlation (HSQC, HMBC, LR-HSQMBC, H2BC)

These experiments establish correlations between protons and heteronuclei, primarily ¹³C.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to. It is essential for assigning the carbon signals based on the already assigned proton signals. For instance, the signals for H-3 and H-5 would show correlations to C-3 and C-5, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is critical for connecting different fragments of the molecule and identifying quaternary (non-protonated) carbons. Key expected HMBC correlations would include:

Pyrazole H-3 to C-4 and C-5.

Pyrazole H-5 to C-3 and C-4.

N-CH₂ protons to pyrazole carbons C-5 and N-1, as well as to the adjacent -CH₂- carbon of the ethyl chain.

LR-HSQMBC (Long-Range Heteronuclear Single Quantum Multiple Bond Correlation) and H2BC (Heteronuclear 2-Bond Correlation): These are more specialized techniques that can provide more specific long-range or two-bond correlation information, helping to resolve ambiguities that may remain after standard HMBC analysis.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity

NOESY (Nuclear Overhauser Effect Spectroscopy) is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is invaluable for determining stereochemistry and conformation. For this compound, a key NOESY correlation would be expected between the pyrazole H-5 proton and the protons of the adjacent N-CH₂- group of the ethyl side chain. nih.gov This would confirm the N-1 substitution and provide information about the preferred conformation of the side chain relative to the pyrazole ring.

1,1-ADEQUATE Experiments

The 1,1-ADEQUATE (Adequate Sensitivity Double-Quantum Spectroscopy) experiment is a powerful but less common technique due to sensitivity limitations. It provides unambiguous information about one-bond carbon-carbon connectivities. The experiment correlates a proton with the carbon it is attached to and, crucially, also with the adjacent carbon atoms. This would allow for the direct tracing of the carbon skeleton of the cyclohexyl ring and the ethyl linker, providing definitive proof of the molecular structure.

Vibrational Spectroscopy (Infrared)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. tanta.edu.eglibretexts.org The absorption of infrared radiation excites molecules into a higher vibrational state, and the frequency of absorption corresponds to the specific type of bond and motion (e.g., stretching or bending). jsscacs.edu.in

The IR spectrum of this compound is expected to display a series of absorption bands corresponding to the vibrations of the pyrazole ring, the cyclohexylethyl substituent, and the carbon-iodine bond. nih.gov

Pyrazole Ring Vibrations : The aromatic pyrazole ring exhibits several characteristic vibrations. C-H stretching vibrations for the protons on the ring typically appear above 3000 cm⁻¹, often around 3100-3130 cm⁻¹. vscht.czmdpi.com The C=N and C=C stretching vibrations within the ring give rise to a set of medium to strong bands in the 1400-1600 cm⁻¹ region. researchgate.net

Cyclohexylethyl Group Vibrations : The aliphatic C-H stretching vibrations of the cyclohexyl and ethyl groups are expected to appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. vscht.cz The scissoring and bending vibrations of the CH₂ groups will produce bands in the 1440-1470 cm⁻¹ region.

Carbon-Iodine (C-I) Stretch : The C-I stretching vibration is expected to appear in the far-infrared region of the spectrum, typically between 500 and 600 cm⁻¹. This absorption is often weak.

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

|---|---|---|---|

| 3130-3100 | Medium | C-H Stretch | Pyrazole Ring |

| 2960-2850 | Strong | C-H Stretch | Cyclohexylethyl group (CH₂, CH₃) |

| 1580-1500 | Medium-Strong | C=N Stretch | Pyrazole Ring |

| 1500-1400 | Medium-Strong | C=C Stretch | Pyrazole Ring |

| 1470-1440 | Medium | CH₂ Bend | Cyclohexylethyl group |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns. wikipedia.org

In an electron ionization (EI) mass spectrum, a molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M⁺•). chemguide.co.uk This ion, being energetically unstable, often breaks apart into smaller, charged fragments and neutral radicals. wikipedia.orgchemguide.co.uk The pattern of these fragments is highly reproducible and characteristic of the molecule's structure.

For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern is expected to be dominated by cleavages at the bonds of the N-substituent, as these are typically weaker than the bonds of the aromatic ring. researchgate.net

Key expected fragmentation pathways include:

α-Cleavage : Cleavage of the bond between the ethyl group and the cyclohexane (B81311) ring, leading to the loss of a cyclohexyl radical (•C₆H₁₁) and the formation of a stable ion.

β-Cleavage : Cleavage of the bond between the nitrogen atom and the ethyl group, resulting in the formation of a 4-iodopyrazole (B32481) cation.

Loss of the Side Chain : Fragmentation leading to the loss of the entire 2-cyclohexylethyl radical.

Ring Fragmentation : Subsequent fragmentation of the pyrazole ring itself, often involving the loss of HCN or related neutral molecules, which is a characteristic pathway for pyrazole derivatives. researchgate.net

Table 3: Predicted Major Fragments in the Mass Spectrum

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 304 | [C₁₁H₁₇IN₂]⁺• | (Molecular Ion) |

| 221 | [C₅H₈IN₂]⁺ | •C₆H₁₁ (Cyclohexyl radical) |

| 195 | [C₃H₂IN₂]⁺ | •CH₂CH₂C₆H₁₁ (2-Cyclohexylethyl radical) |

| 111 | [C₈H₁₅]⁺ | •C₃H₂IN₂ (4-Iodopyrazolyl radical) |

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula.

For the target compound, this compound, the molecular formula is C₁₁H₁₇IN₂. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. This calculated mass serves as a benchmark for comparison with the experimentally measured mass from an HRMS instrument, often using a soft ionization technique like electrospray ionization (ESI).

In a typical analysis, a measured m/z value that matches the theoretical value to within a very small error margin (e.g., ±5 ppm) provides strong evidence for the proposed elemental formula. For instance, in the characterization of various N-substituted pyrazole derivatives, HRMS has been used to confirm their elemental compositions, a crucial step in their identification. sci-hub.st

Table 1: Exemplary High-Resolution Mass Spectrometry Data for C₁₁H₁₇IN₂ (Note: This table is illustrative and represents expected, not experimentally determined, data for the target compound.)

| Ion Species | Theoretical m/z | Measured m/z | Mass Error (ppm) |

| [M+H]⁺ | 305.0515 | 305.0513 | -0.7 |

X-ray Crystallography for Definitive Structural Assignment

The synthesis of substituted pyrazoles can often lead to different isomers. X-ray crystallography provides a definitive method to resolve any ambiguity regarding the placement of substituents on the pyrazole ring (regiochemistry). rsc.orgacs.org In the case of this compound, a crystallographic analysis would unequivocally confirm that the cyclohexylethyl group is attached to the N1 position and the iodine atom is at the C4 position of the pyrazole ring. Numerous studies on N-substituted pyrazoles have utilized X-ray crystallography to confirm the regioselectivity of their synthesis. sci-hub.stacs.org

Furthermore, the technique elucidates the stereochemistry and conformation of the molecule. It would reveal the preferred conformation of the cyclohexyl ring (typically a chair conformation) and the rotational orientation of the ethyl linker relative to the planar pyrazole ring. This level of detail is crucial for understanding the molecule's shape and potential interactions.

Beyond the structure of a single molecule, X-ray crystallography provides invaluable insight into how molecules are arranged in the solid state. This includes the identification of crystal packing motifs and the analysis of non-covalent intermolecular interactions that stabilize the crystal lattice. mdpi.com

For this compound, several types of intermolecular interactions would be anticipated. Given the presence of an iodine atom, halogen bonding is a possibility. Halogen bonds are directional interactions between an electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule, such as the nitrogen atom of another pyrazole ring (C-I···N) or even another iodine atom (C-I···I). researchgate.net The strength of these interactions tends to increase with the polarizability of the halogen, making them potentially significant for iodinated compounds. researchgate.net

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that specific computational and theoretical studies focusing solely on the compound 1-(2-Cyclohexylethyl)-4-iodo-1H-pyrazole are not available. While research exists on related pyrazole (B372694) derivatives, particularly the parent compound 4-iodo-1H-pyrazole, the detailed computational analyses as specified in the requested outline for the N-substituted title compound have not been published.

Therefore, it is not possible to provide a scientifically accurate and thorough article that strictly adheres to the requested sections and subsections with detailed research findings and data tables for "this compound." Any attempt to do so would require speculation and generalization from other compounds, which would not meet the required standards of scientific accuracy for this specific molecule.

The following sections outline the types of analyses that would typically be performed in such a computational study, based on general methodologies applied to similar heterocyclic compounds. However, it must be reiterated that the specific results and data for "this compound" are not present in the current body of scientific literature.

Geometrical Optimization and Molecular Structure Prediction

A DFT study would typically begin with the geometrical optimization of the molecule. This process involves calculating the electronic structure to find the lowest energy arrangement of the atoms, which corresponds to the most stable three-dimensional structure of the molecule. Key parameters such as bond lengths, bond angles, and dihedral angles for the pyrazole ring, the iodo-substituent, and the N-cyclohexylethyl side chain would be determined. This would reveal the preferred spatial orientation of the cyclohexyl and pyrazole rings relative to each other.

Prediction of Spectroscopic Parameters (NMR, IR)

Once the optimized geometry is obtained, theoretical spectroscopic data can be calculated.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These theoretical values are valuable for comparison with experimental data to confirm the structure of the compound.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to generate a theoretical infrared (IR) spectrum. This helps in identifying the characteristic vibrational modes associated with specific functional groups, such as C-H stretches of the cyclohexyl ring, C=C and C=N stretches of the pyrazole ring, and the C-I stretching frequency.

Electron Density Distribution and Molecular Electrostatic Potential (MEP) Analysis

This analysis provides insights into the electronic properties of the molecule.

Electron Density Distribution: This illustrates how electrons are distributed throughout the molecule, highlighting regions of high and low electron density.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It is used to predict reactivity, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this molecule, the MEP would likely show negative potential around the nitrogen atoms of the pyrazole ring and positive potential in other regions.

Natural Bond Orbital (NBO) Analysis

NBO analysis examines the interactions between orbitals within the molecule. It provides a detailed picture of the bonding, including charge transfer interactions (delocalization of electron density) between filled donor orbitals and empty acceptor orbitals. This analysis would help in understanding the stability of the molecule arising from hyperconjugative interactions and the nature of the chemical bonds.

Proton Transfer Energetics and Pathways

For molecules with multiple nitrogen atoms like pyrazole, DFT can be used to study the energetics of proton transfer between these sites. This involves calculating the energy barriers for tautomerization, providing information on the relative stability of different tautomeric forms and the feasibility of proton transfer processes.

Ab Initio Calculations

Theoretical Investigation of Molecular Structures and Properties

Theoretical studies, primarily employing density functional theory (DFT) and ab initio methods, are crucial for understanding the molecular structure and properties of N-substituted pyrazoles. nih.gov For the parent compound, 4-iodo-1H-pyrazole, the planar geometry of the pyrazole ring is an expected feature, and computational methods are used to determine bond lengths, angles, and electronic structure. bris.ac.uksemanticscholar.org The crystal structure of 4-iodo-1H-pyrazole has been determined, providing a solid-state reference for theoretical models. mdpi.com

Evaluation of Relativistic Effects

The presence of a heavy atom, such as iodine, in the molecular structure necessitates the consideration of relativistic effects in high-accuracy computational studies. researchgate.net Relativistic effects can significantly alter the electronic properties of the molecule, particularly the NMR chemical shifts of nuclei near the heavy atom. researchgate.netuba.ar For iodopyrazoles, non-relativistic calculations often fail to accurately predict properties like ¹³C NMR chemical shifts. researchgate.net

To account for these phenomena, specialized computational methods are employed. The Zeroth-Order Regular Approximation (ZORA) and the matrix Douglas-Kroll-Hess (mDKS) Hamiltonians are common approaches used to incorporate scalar relativistic effects and, in some cases, spin-orbit coupling. researchgate.netmdpi.com Studies on iodopyrazoles have shown that including these relativistic corrections provides theoretical NMR data that are in much better agreement with experimental values. researchgate.net These effects are most pronounced for the carbon atom directly bonded to the iodine (C4) but can also propagate to other atoms in the pyrazole ring. rsc.org Therefore, any accurate theoretical model of this compound must incorporate relativistic effects to reliably predict its spectroscopic and electronic properties.

Halogen Bonding Properties

The iodine atom at the C4 position of the pyrazole ring makes this compound a potential halogen bond donor. semanticscholar.org Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile such as an oxygen or nitrogen atom. researchgate.net The iodine atom in 4-iodopyrazole (B32481) has been shown to form halogen bonds that are comparable in strength to those formed by other common halogen bond donors. bris.ac.uk

Theoretical calculations are instrumental in characterizing these interactions. Computational studies on 5-iodo-1-arylpyrazoles have explored a variety of halogen bond types, including C–I···O, C–I···N, and C–I···Br interactions, by analyzing their geometry and interaction energies. mdpi.com For this compound, the iodine atom can interact with Lewis bases, influencing its supramolecular assembly in the solid state and its interactions in solution. semanticscholar.orgmdpi.com The strength and directionality of these bonds (e.g., the C-I···O angle approaching 180°) can be predicted using ab initio calculations, providing insight into the molecule's potential for use in crystal engineering and materials science. mdpi.com

Thermodynamic and Energetic Considerations

Enthalpies of Formation for N-Substituted Pyrazoles

The enthalpy of formation is a fundamental thermodynamic property that quantifies the stability of a molecule. For N-substituted pyrazoles, this property has been investigated through both experimental calorimetry and high-level theoretical calculations, such as the G2(MP2) composite method. acs.org Nitrogen-rich heterocyclic compounds, including pyrazoles, are often characterized by high positive heats of formation, which is indicative of their high energy content. nih.gov

| Compound | Experimental ΔfH°m(cr/l) (kJ·mol⁻¹) | Theoretical ΔfH°m(g) (kJ·mol⁻¹) (G2MP2) |

| Pyrazole | 86.8 ± 0.7 | 196.2 |

| 1-Methylpyrazole | 78.4 ± 1.2 | 164.7 |

| 1-Ethylpyrazole | 51.5 ± 1.4 | 134.4 |

| 1-Phenylpyrazole | 179.9 ± 2.6 | 291.6 |

| 1-Benzylpyrazole | 158.0 ± 2.7 | 258.0 |

This table is interactive. Data sourced from reference acs.org.

Influence of Substituents on System Stability

Substituents on the pyrazole ring significantly modulate the molecule's stability and electronic properties. nih.govencyclopedia.pub The stability of the system is influenced by the electronic nature (electron-donating or electron-withdrawing) and the position of the substituents. researchgate.net

In this compound, two key substituents are present: the iodine atom at the C4 position and the 2-cyclohexylethyl group at the N1 position.

4-Iodo Group: As a halogen, iodine is an electron-withdrawing group through induction, which affects the electron density of the pyrazole ring. Electrophilic substitution reactions on the pyrazole ring preferentially occur at the C4 position, indicating this site's electronic character is sensitive to substitution. mdpi.com

N-(2-Cyclohexylethyl) Group: The alkyl cyclohexylethyl group is primarily an electron-donating group. Electron-donating groups at the N1 position are known to influence the basicity and acidity of the pyrazole ring. nih.govencyclopedia.pub

Derivatization and Functionalization Strategies of 1 2 Cyclohexylethyl 4 Iodo 1h Pyrazole

Palladium-Catalyzed Cross-Coupling Reactions at the C-4 Position

Palladium catalysts are highly effective in mediating the formation of new bonds at the C-4 position of the pyrazole (B372694) ring by leveraging the reactivity of the carbon-iodine bond. The following subsections detail specific palladium-catalyzed cross-coupling reactions.

The Suzuki–Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 4-position of the pyrazole and various aryl or vinyl groups. This reaction typically involves the use of a palladium catalyst, a base, and an organoboron compound. While specific studies on 1-(2-Cyclohexylethyl)-4-iodo-1H-pyrazole are not prevalent, research on analogous N-substituted 4-iodopyrazoles demonstrates the feasibility of this transformation. For instance, the coupling of 4-bromo-3,5-dinitro-1H-pyrazole with a range of boronic acids has been successfully achieved using the XPhos Pd G2 precatalyst, indicating that the pyrazole core is amenable to such reactions. rsc.org The synthesis of highly-functionalised pyridine (B92270) and pyrazole derivatives incorporating trifluoromethyl substituents has also been accomplished through Suzuki–Miyaura cross-coupling protocols. rsc.org

A typical reaction setup would involve reacting this compound with an appropriate boronic acid in the presence of a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ and a base like sodium carbonate or potassium phosphate (B84403). The reaction is generally carried out in a solvent system like a mixture of toluene, ethanol, and water.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Iodopyrazoles

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 4-Iodo-N-protected-pyrazole | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Good to Excellent |

| 4-Iodo-N-protected-pyrazole | Vinylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/Water | Moderate to High |

The Sonogashira coupling is a widely used reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. organic-chemistry.org This methodology has been successfully applied to various 4-iodo-1H-pyrazoles, suggesting its applicability to this compound. semanticscholar.orgresearchgate.net

In a typical Sonogashira coupling, this compound would be reacted with a terminal alkyne in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) salt such as CuI. An amine base, for example, triethylamine (B128534) or diisopropylethylamine, is used as both the base and often as the solvent. The reaction is generally performed under mild conditions and tolerates a wide range of functional groups. semanticscholar.orgresearchgate.net The resulting 4-alkynylpyrazoles can serve as versatile intermediates for further chemical transformations. nih.gov

Table 2: Typical Reaction Parameters for Sonogashira Coupling of 4-Iodopyrazoles

| Reactant 1 | Reactant 2 | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|---|

| 4-Iodo-N-protected-pyrazole | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Triethylamine | THF or DMF | High |

| 4-Iodo-N-protected-pyrazole | Phenylacetylene | Pd(OAc)₂/PPh₃ | CuI | Diisopropylamine | Toluene | Good |

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.orglibretexts.org Research has demonstrated the successful application of the Heck-Mizoroki reaction to 1-protected-4-iodo-1H-pyrazoles, leading to the formation of 1-protected-4-alkenyl-1H-pyrazoles. clockss.orgcrossref.org In these studies, P(OEt)₃ was identified as a suitable ligand for the palladium catalyst. clockss.org

For the derivatization of this compound, the Heck reaction would involve reacting it with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst like Pd(OAc)₂ and a phosphine (B1218219) ligand. A base, typically a tertiary amine like triethylamine, is required to neutralize the hydrogen halide generated during the reaction. The choice of solvent can vary, with polar aprotic solvents like DMF or acetonitrile (B52724) being common.

Table 3: Exemplary Conditions for the Heck Reaction with 4-Iodopyrazoles

| Reactant 1 | Alkene | Catalyst | Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|---|

| 4-Iodo-N-trityl-pyrazole | Methyl acrylate | Pd(OAc)₂ | P(OEt)₃ | Et₃N | DMF | 95% clockss.org |

| 4-Iodo-N-trityl-pyrazole | Styrene | Pd(OAc)₂ | P(OEt)₃ | Et₃N | DMF | 44% clockss.org |

A plausible Negishi coupling with this compound would involve its reaction with an organozinc reagent, such as an alkyl-, alkenyl-, or arylzinc halide. The reaction would be catalyzed by a palladium complex, for instance, one derived from a palladacycle precatalyst and a dialkylbiarylphosphine ligand like XPhos. nih.gov The reaction is typically carried out in an aprotic solvent such as THF.

Table 4: General Conditions for Negishi Cross-Coupling of Azole Halides

| Electrophile | Organozinc Reagent | Catalyst System | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| N-substituted pyrazole iodide | Aryl-ZnCl | Palladacycle precatalyst / XPhos | THF | Room Temperature | Excellent nih.gov |

| N-substituted pyrazole iodide | Alkyl-ZnBr | Pd₂(dba)₃ / PCyp₃ | THF/NMP | 80 °C | Good organic-chemistry.org |

Other Metal-Mediated Functionalization

Beyond palladium, other metals can also mediate the functionalization of the 4-iodopyrazole (B32481) core.

While less common than palladium-catalyzed reactions, indium-mediated reactions have been explored for the synthesis of heterobiaryls. Although specific data on the use of indium with this compound is not available, the general principles of indium-mediated cross-coupling reactions could potentially be applied. Such reactions often proceed under different conditions than palladium-catalyzed couplings and may offer alternative selectivity or functional group tolerance. Further research in this area would be necessary to establish the viability and scope of indium-mediated functionalization of this particular pyrazole derivative.

Grignard Reagent Formation from 4-Iodopyrazoles

The carbon-iodine bond at the C-4 position of the pyrazole ring is a key functional handle for introducing a wide range of substituents via organometallic intermediates. One of the most fundamental transformations is the formation of a Grignard reagent. This involves the oxidative insertion of magnesium metal into the C-I bond, converting the electrophilic carbon into a potent nucleophile.

The general reaction for the formation of a pyrazolyl Grignard reagent from a 4-iodopyrazole precursor can be represented as follows:

R-Pz-I + Mg -> R-Pz-MgI (where Pz represents the pyrazole ring and R is the substituent at N-1)

The preparation of these reagents requires anhydrous conditions, typically in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether, which helps to stabilize the Grignard reagent by coordination. adichemistry.com The magnesium metal is often activated to remove the passivating layer of magnesium oxide from its surface. wikipedia.orgreddit.com Common activating agents include iodine, 1,2-dibromoethane, or the use of highly reactive Rieke magnesium. adichemistry.com

Research has demonstrated the successful conversion of N-protected 4-iodopyrazoles into their corresponding Grignard reagents. For instance, 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole has been effectively converted to its Grignard reagent using alkyl magnesium bromides in THF. arkat-usa.org This intermediate can then be trapped with various electrophiles. It is known that the quantity of the final product, such as pyrazole aldehydes formed by reaction with a formylating agent, directly reflects the quantity of the metalated pyrazole formed. arkat-usa.org

The resulting pyrazolyl Grignard reagent is a powerful synthetic intermediate that can react with a variety of electrophiles to form new carbon-carbon and carbon-heteroatom bonds, thus enabling extensive derivatization at the C-4 position.

Direct Functionalization at the C-4 Position

The C-4 position of the pyrazole ring is susceptible to direct electrophilic substitution, providing a pathway for the introduction of various functional groups.

A metal-free approach for the direct C-4 functionalization of pyrazoles involves oxidative thio- or selenocyanation. nih.govbeilstein-journals.org This method introduces thiocyanate (B1210189) (-SCN) or selenocyanate (B1200272) (-SeCN) groups, which are valuable precursors for other sulfur- or selenium-containing functionalities. nih.gov The reaction typically proceeds by treating an N-substituted pyrazole with a thiocyanate or selenocyanate source, such as ammonium (B1175870) thiocyanate (NH₄SCN) or potassium selenocyanate (KSeCN), in the presence of a hypervalent iodine oxidant like (dichloroiodo)benzene (PhICl₂). nih.govbeilstein-journals.orgresearchgate.net

The proposed mechanism involves the in situ generation of a reactive electrophilic species, thiocyanogen (B1223195) chloride (Cl-SCN) or selenocyanogen (B1243902) chloride (Cl-SeCN). nih.govbeilstein-archives.org This electrophile then attacks the electron-rich C-4 position of the pyrazole ring, followed by deprotonation to restore aromaticity and yield the 4-thiocyanated or 4-selenocyanated pyrazole. beilstein-archives.org The reaction is generally carried out under mild conditions, for example at 0 °C in a solvent like toluene. beilstein-journals.org

The scope of this reaction has been investigated with various pyrazole substrates. The table below summarizes the optimization of reaction conditions for the thiocyanation of a model substrate, 3,5-dimethyl-1-phenyl-1H-pyrazole.

| Entry | Oxidant | [SCN] Source | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | PhICl₂ | NH₄SCN | THF | 68 |

| 2 | PhICl₂ | NH₄SCN | Toluene | 82 |

| 3 | PhICl₂ | KSCN | Toluene | 75 |

| 4 | PIDA | NH₄SCN | Toluene | <10 |

| 5 | PIFA | NH₄SCN | Toluene | <10 |

| 6 | NCS | NH₄SCN | Toluene | NR |

Data adapted from studies on oxidative thiocyanation of pyrazoles. nih.govbeilstein-journals.org PIDA = Phenyliodine(III) diacetate; PIFA = Phenyliodine(III) bis(trifluoroacetate); NCS = N-Chlorosuccinimide; NR = No Reaction.

This methodology provides an efficient route to introduce sulfur and selenium functionalities directly at the C-4 position of the pyrazole core.

Starting with a 4-iodopyrazole derivative, it is possible to introduce additional iodine atoms onto the pyrazole ring to form polyiodinated compounds. nih.gov These polyhalogenated heterocycles can serve as versatile building blocks in synthetic chemistry. researchgate.net

The further iodination of this compound would occur at the remaining unsubstituted positions of the pyrazole ring, namely C-3 and C-5. The regioselectivity of the iodination depends on the reaction conditions and the nature of the N-1 substituent.

Common methods for the iodination of pyrazoles utilize elemental iodine (I₂) in the presence of a mild oxidizing agent. nih.govrsc.org Ceric ammonium nitrate (B79036) (CAN) is an effective oxidant for this transformation, affording 4-iodopyrazoles from the corresponding unsubstituted precursors in a highly regioselective manner. nih.gov For a substrate that is already iodinated at the C-4 position, harsher conditions or different reagents might be necessary to achieve di- or tri-iodination. N-Iodosuccinimide (NIS) is another common electrophilic iodinating agent that can be used, sometimes in strong acids like trifluoroacetic acid (TFA). rsc.org

An efficient synthetic route to 3,4,5-triiodopyrazole has been reported, highlighting the feasibility of exhaustive iodination of the pyrazole core. nih.gov The synthesis of these polyiodinated pyrazoles opens up possibilities for subsequent functionalization at multiple positions through reactions such as cross-coupling. nih.gov

Functional Group Transformations on the Cyclohexylethyl Moiety

The 1-(2-Cyclohexylethyl) substituent offers another dimension for derivatization, distinct from the chemistry of the pyrazole ring. The aliphatic nature of this group allows for transformations targeting C-H bonds.

The functionalization of typically inert sp³ C-H bonds in alkyl chains represents a significant area of modern organic synthesis. nih.gov These methods allow for the introduction of functional groups in a controlled manner, avoiding the need for pre-functionalized starting materials.

One powerful strategy is the transition-metal-catalyzed C-H borylation. Iridium-based catalysts, for example, can selectively activate and convert primary or secondary C-H bonds into boronate esters (-B(OR)₂). nih.gov This transformation is valuable because the resulting organoboron compounds are highly versatile synthetic intermediates. They can be converted into a wide range of other functional groups, including:

Alcohols: through oxidation (e.g., with hydrogen peroxide).

Amines: through amination reactions.

Halides: through halogenation.

Carbon-Carbon Bonds: through cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

The selectivity of C-H borylation is often directed by steric factors, favoring the less hindered positions on the alkyl chain. nih.gov For the cyclohexylethyl group, this could potentially allow for selective functionalization at the terminal methyl group (if one were present) or at specific positions on the cyclohexane (B81311) ring.

Another approach for alkyl chain derivatization involves radical-based reactions. For instance, methods have been developed that use alcohols as latent alkylating agents through the merger of photoredox and hydrogen atom transfer (HAT) catalysis. nih.gov While this is typically used to form C-C bonds with other molecules, the underlying principles of radical generation on an alkyl chain can be applied to other transformations like radical halogenation or cyclization.

When performing reactions on the alkyl side chain, it is important to consider the stability of the pyrazole core. In many cases, the pyrazole ring is robust. However, for sensitive transformations, the use of protecting groups on the pyrazole ring might be necessary to prevent unwanted side reactions, although this is less common for C-H functionalization on a distal alkyl group. wiley.comlibretexts.org

Challenges and Future Directions in Research

Synthetic Efficiency and Selectivity

The creation of complex pyrazoles requires precise control over chemical reactions to ensure high yields and the correct arrangement of atoms. The pursuit of efficiency and selectivity in synthesizing 1-(2-Cyclohexylethyl)-4-iodo-1H-pyrazole involves overcoming several key obstacles.

A fundamental challenge in the synthesis of unsymmetrically substituted pyrazoles is controlling regioselectivity. The classic Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648), can often lead to a mixture of two regioisomers. mdpi.comwikipedia.org This issue is particularly relevant for this compound, where the reaction between a suitable 1,3-dicarbonyl precursor and (2-cyclohexylethyl)hydrazine (B2777663) could yield two different N-substituted pyrazole (B372694) products.

Key Strategies to Improve Regioselectivity:

| Strategy | Description | Potential Advantage | References |

| Solvent Effects | Using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents. | These solvents can dramatically increase regioselectivity in pyrazole formation. | acs.org |

| Modified Precursors | Employing 1,3-dicarbonyl surrogates or functionalized alkynes. | These can offer improved control over the cycloaddition process, leading to a single regioisomer. | acs.orgbenthamdirect.comingentaconnect.com |

| Catalysis | Utilizing specific catalysts, such as copper in sydnone-alkyne cycloadditions (CuSAC). | Catalysts can facilitate specific reaction pathways, ensuring the regioselective synthesis of desired pyrazoles. | acs.org |

| Flow Chemistry | Performing reactions in continuous-flow systems. | Offers precise control over reaction parameters, which can lead to excellent regioselectivities. | mdpi.com |

Future research will likely focus on developing even more robust and predictable methods for regioselective pyrazole synthesis, which is essential for the efficient production of specific isomers like this compound. benthamdirect.comingentaconnect.com

Traditional organic synthesis often relies on harsh reaction conditions and hazardous organic solvents, leading to significant environmental concerns. researchgate.net The principles of green chemistry aim to mitigate this impact by designing more sustainable chemical processes. nih.govnih.gov The development of greener protocols for synthesizing this compound is a critical area of future research.

Current research in green pyrazole synthesis highlights several promising approaches:

Aqueous Methods: Using water as a solvent is highly desirable due to its non-toxic and environmentally benign nature. mdpi.comthieme-connect.com

Alternative Energy Sources: Microwave irradiation and ultrasonication can accelerate reactions, often leading to higher yields and shorter reaction times with reduced energy consumption compared to conventional heating. researchgate.netnih.gov

Catalyst-Free Reactions: Developing reactions that proceed efficiently without a catalyst simplifies purification and avoids the use of potentially toxic or expensive metals. mdpi.com

Multi-component Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which reduces waste and improves efficiency. researchgate.netthieme-connect.com

The application of these green methodologies to the synthesis of iodinated pyrazoles could significantly reduce the environmental footprint of their production. nih.govresearchgate.net

The concepts of atom economy and step economy are central to efficient chemical synthesis. researchgate.net Atom economy measures how many atoms from the reactants are incorporated into the final product, while step economy refers to minimizing the number of individual synthetic steps. organic-chemistry.orgnih.gov

One-pot and cascade reactions are powerful strategies for improving both atom and step economy. organic-chemistry.org These approaches combine multiple transformations in a single reaction vessel, avoiding the need for isolating and purifying intermediates at each stage. This not only saves time and resources but also reduces the generation of chemical waste. nih.gov For a multi-substituted molecule like this compound, developing a synthetic route based on a one-pot, multi-component strategy would represent a significant advancement in efficiency and sustainability. organic-chemistry.orgekb.eg

Advancements in Spectroscopic and Computational Methods

Accurate characterization is paramount in chemical research. For a molecule like this compound, which contains a heavy atom and has a complex structure, advanced analytical and computational tools are indispensable.

The structural elucidation of novel compounds relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. However, interpreting the spectra of complex molecules can be challenging. Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting spectroscopic parameters. rsc.orgnih.gov

By calculating theoretical NMR chemical shifts, IR vibrational frequencies, and other spectroscopic data, scientists can compare them with experimental results. rsc.orgmdpi.com This interplay between theory and experiment is invaluable for:

Confirming molecular structures: Matching experimental and computed spectra provides strong evidence for a proposed structure. nih.gov

Distinguishing between isomers: DFT calculations can help differentiate between regioisomers or other structural isomers that may have very similar experimental spectra. mdpi.com

Understanding electronic properties: Computational methods provide insights into the electronic structure, which influences the spectroscopic and chemical properties of the molecule. rsc.org

Future advancements in computational algorithms and computing power will enable even more accurate predictions for complex systems like this compound, facilitating its unambiguous characterization. nih.gov

The presence of a heavy atom like iodine in this compound introduces complexities that require consideration of relativistic effects. mhko.science For heavy elements, the inner electrons move at speeds approaching the speed of light, which alters their mass and energy according to Einstein's theory of relativity. mhko.scienceaip.org These effects have a significant impact on the molecule's electronic structure and, consequently, its chemical and physical properties. researchgate.net

Neglecting relativistic effects in standard quantum chemical calculations for iodine-containing compounds can lead to significant errors, particularly in the prediction of NMR chemical shifts. researchgate.netstackexchange.com The influence of relativity on the ¹³C NMR chemical shift can be substantial, increasing from tens to hundreds of ppm as the number of iodine atoms increases. researchgate.net

Therefore, accurate theoretical modeling of molecules containing iodine necessitates the use of advanced computational methods that incorporate relativity, such as those based on the four-component Dirac-Coulomb Hamiltonian. aip.orgresearchgate.net Future research will focus on refining these methods to provide a deeper and more accurate understanding of how relativistic effects govern the properties of heavy-atom-containing molecules, which is crucial for the precise characterization and design of compounds like this compound. mhko.sciencersc.org

Exploration of Novel Synthetic Pathways

The synthesis of pyrazole derivatives, particularly those with specific substitution patterns like this compound, is an area of continuous development. While established methods provide reliable access to the pyrazole core, ongoing research focuses on overcoming limitations such as regioselectivity issues, harsh reaction conditions, and the use of hazardous reagents. Future advancements are geared towards the discovery of more efficient, versatile, and environmentally benign synthetic strategies.

Leveraging New Reactants and Reaction Types

A significant challenge in synthesizing this compound lies in the precise and efficient introduction of both the N-alkyl chain and the iodine atom at the C4 position. Traditional multi-step syntheses can be cumbersome and low-yielding. Therefore, future research is directed towards leveraging novel reactants and reaction types that can achieve the target structure in fewer steps and with greater control.

One promising approach is the electrophilic cyclization of α,β-alkynic hydrazones. metu.edu.tr This method allows for the direct formation of the 4-iodopyrazole (B32481) ring in a single step from appropriately designed precursors. metu.edu.tr For the target compound, this would involve the synthesis of a novel α,β-alkynic hydrazone derived from a precursor containing the 2-cyclohexylethyl moiety. Another advanced strategy involves the transition-metal-free iodocyclization of N-propargyl-N′-tosylhydrazines, which can efficiently yield 5-functionalized-4-iodo-1-tosylpyrazoles. nih.gov Subsequent removal of the tosyl group and N-alkylation would provide a pathway to the desired product.

Cascade reactions, which combine multiple transformations into a single operation, represent another frontier. An iodine-catalyzed cascade reaction between enaminones, a hydrazine carrying the cyclohexylethyl group, and a C1 source like dimethyl sulfoxide (B87167) (DMSO) could potentially assemble the substituted pyrazole core in one pot. organic-chemistry.org Furthermore, the iodo-substituent on the pyrazole ring is not just a target feature but also a versatile synthetic handle for further diversification through cross-coupling reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig reactions, allowing for the synthesis of a wide array of derivatives. researchgate.netresearchgate.netarkat-usa.org

A summary of potential modern reaction types is presented below.

| Reaction Type | Key Reactants | Potential Advantage for Synthesis |

| Electrophilic Iodocyclization | α,β-Alkynic Hydrazones, Molecular Iodine | Direct formation of the 4-iodopyrazole core. metu.edu.tr |

| Transition-Metal-Free Iodocyclization | N-propargyl-N′-tosylhydrazines, I₂ | Efficient, metal-free route to a 4-iodopyrazole intermediate. nih.gov |

| Iodine-Catalyzed Cascade Reaction | Enaminones, Substituted Hydrazines, DMSO | One-pot synthesis of the 1,4-disubstituted pyrazole ring. organic-chemistry.org |

| Dehydrogenative Cross-Coupling | Pyrazoles, C-H containing compounds, O₂ | Metal-free C-C bond formation for creating derivatives. nih.gov |

| Sonogashira Cross-Coupling | 4-Iodopyrazole, Terminal Alkynes | Post-synthesis modification to introduce new functional groups. researchgate.netarkat-usa.org |

Utilizing Sustainable Catalytic Systems

The principles of green chemistry are increasingly influencing the design of synthetic routes. A key future direction in the synthesis of this compound and related compounds is the replacement of conventional catalysts with sustainable alternatives that are reusable, operate under milder conditions, and utilize environmentally friendly solvents. acs.orgresearchgate.net

Research into the synthesis of related pyrazole structures has highlighted several promising sustainable catalytic systems. These include magnetic nanocatalysts, such as Fe₃O₄-based materials, which exhibit high efficiency and can be easily recovered and reused for multiple reaction cycles using an external magnet. mdpi.com Other heterogeneous catalysts like Mn/ZrO₂, nano-SiO₂ derived from agricultural waste, and nano-ZnO have demonstrated excellent yields in short reaction times for pyrazole synthesis, often in aqueous media. researchgate.netmdpi.comencyclopedia.pub The use of Preyssler-type heteropoly acids also offers a recyclable catalytic option for producing pyrazole scaffolds. mdpi.comencyclopedia.pub

Moreover, a significant advancement is the development of metal-catalyst-free reaction systems. For instance, aerobic dehydrogenative cross-coupling reactions that use molecular oxygen as the sole oxidant avoid the need for transition metal catalysts, enhancing the atom economy and environmental compatibility of the synthesis. nih.gov These sustainable approaches not only reduce the environmental impact but can also simplify product purification by minimizing metal contamination.

The table below details various sustainable catalysts that could be adapted for the synthesis of the pyrazole core.

| Catalyst System | Catalyst Type | Key Advantages | Solvent |

| Fe₃O₄@THAM-SO₃H | Reusable Heterogeneous Nanocatalyst | High efficiency, easy magnetic separation, reusability. mdpi.com | Water mdpi.com |

| Mn/ZrO₂ | Heterogeneous Catalyst | Excellent yields, short reaction times, reusable. mdpi.comencyclopedia.pub | Ethanol mdpi.com |

| Nano-SiO₂ (from wheat straw) | Bio-waste Derived Catalyst | Utilizes agricultural waste, effective in multicomponent reactions. encyclopedia.pub | Water encyclopedia.pub |

| Nano-ZnO | Ecofriendly Nanocatalyst | High yield, short reaction time, easy work-up, reusable. researchgate.net | Water researchgate.net |

| H₁₄[NaP₅W₃₀O₁₁₀] (Preyssler-type) | Recyclable Heteropoly Acid | Effective in low concentrations, works in green solvents. mdpi.comencyclopedia.pub | Water/Ethanol mdpi.com |

| Metal-Free Aerobic System | Oxidant (O₂) | High atom economy, avoids metal catalysts, environmentally compatible. nih.gov | N/A |

The exploration and adaptation of these novel reactants, reaction types, and sustainable catalytic systems are critical for developing next-generation synthetic pathways to this compound that are not only efficient and high-yielding but also economically and environmentally sustainable.

Q & A

Q. What are the optimal synthetic routes for 1-(2-cyclohexylethyl)-4-iodo-1H-pyrazole, and how do reaction conditions influence regioselectivity?

Methodological Answer: